molecular formula C56H50B4N4O8 B3069719 5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin CAS No. 1270214-59-9

5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin

Cat. No.: B3069719
CAS No.: 1270214-59-9
M. Wt: 950.3 g/mol
InChI Key: WOFTZQNOAAONLG-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin (CAS No. 1270214-59-9) is a meso-substituted porphyrin derivative featuring four 1,3,2-dioxaborinan-2-yl groups at the para-positions of its phenyl rings. Its molecular formula is C₅₆H₅₀B₄N₄O₈ (MW: 950.26 g/mol) . The dioxaborinan substituents introduce unique electronic and steric properties, making the compound valuable for applications in catalysis, sensing, and materials science. The boron-containing groups enable dynamic covalent interactions, which can be exploited in supramolecular chemistry or as reactive handles for further functionalization .

Synthetic routes for analogous porphyrins often involve Lindsey conditions or microwave-assisted methods to optimize yields, as seen in the synthesis of 5,10,15,20-tetrakis(4-tert-butylphenyl)porphyrin (56% yield under microwave irradiation) . However, specific details on the synthesis of this boronate-porphyrin remain sparse in the literature.

Properties

IUPAC Name

5,10,15,20-tetrakis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H50B4N4O8/c1-29-65-57(66-30-1)41-13-5-37(6-14-41)53-45-21-23-47(61-45)54(38-7-15-42(16-8-38)58-67-31-2-32-68-58)49-25-27-51(63-49)56(40-11-19-44(20-12-40)60-71-35-4-36-72-60)52-28-26-50(64-52)55(48-24-22-46(53)62-48)39-9-17-43(18-10-39)59-69-33-3-34-70-59/h5-28,61,64H,1-4,29-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFTZQNOAAONLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCCCO9)C1=CC=C(C=C1)B1OCCCO1)C=C5)C1=CC=C(C=C1)B1OCCCO1)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H50B4N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

This porphyrin participates in Suzuki-Miyaura coupling reactions, enabling functionalization at its boronic ester sites. Key studies demonstrate its utility in synthesizing π-extended porphyrins under optimized conditions:

EntryCatalyst SystemCatalyst LoadingBaseTemp. (°C)Time (h)Product YieldReference
19Pd₂dba₃/SPhos25%Cs₂CO₃1102416% (31)
20Pd₂dba₃/SPhos12.5%Cs₂CO₃1102458% (35)
21Pd₂dba₃/SPhos6.25%Cs₂CO₃852447% (32)
  • Key observations :

    • Elevated temperatures (110°C) and Cs₂CO₃ as a base enhance coupling efficiency for bulky boronic acids .

    • Switching to K₃PO₄ improved yields with boronic acids containing extended π-systems (e.g., anthracenyl derivatives) .

    • Catalyst loading inversely correlates with yield due to palladium black formation at higher concentrations .

Oxidation and Reduction Reactions

The dioxaborinan groups and porphyrin macrocycle undergo redox transformations:

  • Oxidation :

    • Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form boronate oxides, altering electronic properties .

    • Generates singlet oxygen (¹O₂) under visible light irradiation via energy transfer from the excited triplet state (T₁) to molecular oxygen (³O₂) .

  • Reduction :

    • Sodium borohydride (NaBH₄) reduces the dioxaborinan groups to alcohols, enabling further functionalization .

Substitution Reactions

The boronic ester groups facilitate nucleophilic/electrophilic substitutions:

  • Transesterification :

    • Reacts with diols (e.g., pinacol) to exchange the dioxaborinan ligands, modifying solubility and coordination properties .

  • Halogenation :

    • Boron-halogen exchange reactions with Cl₂ or Br₂ yield halogenated porphyrins for subsequent cross-coupling .

Photodynamic Reactions

The porphyrin exhibits photochemical activity critical for applications in photodynamic therapy (PDT):

  • Mechanism :

    • Light absorption (λ ≈ 420 nm) promotes the porphyrin to a singlet excited state (S₁), followed by intersystem crossing to T₁ .

    • Energy transfer from T₁ to ³O₂ generates cytotoxic ¹O₂, achieving >80% cancer cell death in vitro .

  • Environmental sensitivity :

    • Reaction rates vary with solvent polarity and oxygen concentration .

Scientific Research Applications

Chemical Applications

Catalysis
TDBP has been investigated as a catalyst in organic reactions, particularly in oxidation and reduction processes. The presence of boron in its structure facilitates electron transfer reactions, making it an effective catalyst for various transformations.

Synthesis of Functional Materials
The compound serves as a precursor for the synthesis of novel materials. Its ability to form supramolecular assemblies is notable; TDBP can be utilized to create complex structures through self-assembly processes. This property is particularly useful in developing advanced materials for electronics and photonics.

Biological Applications

Photodynamic Therapy (PDT)
One of the most promising applications of TDBP is in photodynamic therapy for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. Studies have shown that TDBP exhibits selective accumulation in tumor tissues, enhancing its therapeutic efficacy while minimizing damage to surrounding healthy tissues.

Antimicrobial Properties
Research indicates that TDBP possesses antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial membranes and generating oxidative stress within microbial cells, leading to cell death. This property makes it a candidate for developing new antimicrobial agents.

Medical Applications

Drug Delivery Systems
TDBP's unique chemical structure allows it to be functionalized for use in drug delivery systems. It can encapsulate therapeutic agents and release them in a controlled manner upon light activation or changes in environmental conditions. This targeted delivery system is advantageous for reducing side effects associated with conventional drug therapies.

Industrial Applications

Environmental Sensors
TDBP is being explored as a component in sensors designed to detect heavy metals and other environmental pollutants. Its boron-containing groups can interact with specific analytes, allowing for selective detection and quantification.

Case Studies

  • Photodynamic Efficacy : A study demonstrated that TDBP effectively induced cell death in human cancer cell lines upon light exposure. The compound showed a significant reduction in tumor growth in animal models compared to control groups.
  • Antimicrobial Activity : Research highlighted TDBP's effectiveness against multi-drug resistant strains of bacteria. The compound's mechanism was elucidated through microbiological assays and electron microscopy studies.
  • Sensor Development : A recent project showcased the development of a sensor using TDBP for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity towards lead compared to other common ions.

Mechanism of Action

The mechanism by which 5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin exerts its effects involves its ability to interact with molecular targets through its porphyrin core and dioxaborinan groups. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The molecular pathways involved include the activation of apoptotic pathways and disruption of cellular membranes .

Comparison with Similar Compounds

Substituent-Driven Electronic Modifications

The dioxaborinan groups distinguish this porphyrin from other meso-substituted analogs:

  • Electron-withdrawing vs. electron-donating groups: Unlike 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (electron-donating methoxy groups) or 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (electron-withdrawing carboxylates) , the dioxaborinan substituents exhibit moderate electron-withdrawing effects due to the boron-oxygen bonds.

Solubility and Reactivity

  • Solubility : The boronate ester groups likely enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), contrasting with hydrophilic derivatives like 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (H₄TPPS⁴²⁻), which is water-soluble .
  • Reactivity : The boron centers can participate in Suzuki-Miyaura cross-coupling reactions, a feature absent in porphyrins with inert substituents like 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin .

Spectroscopic Properties

UV-Vis spectroscopy reveals key differences in the Soret and Q-band positions compared to analogs:

Compound Soret Band (λ_max) Q-Bands (λ_max) Reference
Target Boronate Porphyrin Not reported Not reported
5,10,15,20-Tetrakis(4-pyridyl)porphyrin 423 nm 515, 550, 590, 645 nm
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin 418 nm 515, 550, 590, 645 nm
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin 418 nm 515, 550, 590, 645 nm

The absence of reported data for the boronate porphyrin highlights a gap in the literature. However, its electronic structure is expected to resemble carboxyphenyl- or nitrophenyl-substituted porphyrins, which exhibit red-shifted Soret bands due to electron withdrawal .

Catalysis

  • Photocatalysis : The boron groups may enhance light absorption efficiency, similar to 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP), which is used in dye degradation .
  • Cross-coupling catalysis : The boronate substituents could enable homogeneous catalysis in Suzuki-Miyaura reactions, a feature unexplored in current studies .

Biological Activity

5,10,15,20-Tetrakis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin (CAS: 1270214-59-9) is a synthetic porphyrin derivative that has garnered attention for its potential biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C56H50B4N4O8
  • Molecular Weight : 950.28 g/mol
  • Purity : >97% .

Photodynamic Activity

Photodynamic therapy utilizes light-sensitive compounds to produce reactive oxygen species (ROS), primarily singlet oxygen (1O2^1O_2), which can induce cell death in targeted cells. The efficacy of this compound in PDT has been explored in various studies:

  • Mechanism of Action : Upon irradiation with light, the porphyrin absorbs energy and transitions to an excited state. This energy transfer to molecular oxygen generates 1O2^1O_2, which damages cellular components such as membranes and nucleic acids .
  • Cell Line Studies : Research demonstrated that this porphyrin derivative significantly affects cancer cell lines. For instance, studies on Hep-2 human carcinoma cells showed that the survival rates were markedly reduced when treated with this porphyrin under specific light wavelengths. The relationship between the irradiation wavelength and cell viability indicates the importance of optimizing light parameters for effective PDT .

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates alternative therapeutic strategies. Recent studies have evaluated the antimicrobial properties of this compound:

  • In Vitro Efficacy : A study found that this compound exhibited potent antimicrobial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower under light irradiation compared to dark conditions:
    • MRSA: MIC under irradiation = 69.42 µg/mL; MIC in dark = 109.30 µg/mL.
    • Pseudomonas aeruginosa: MIC under irradiation = 54.71 µg/mL; MIC in dark = 402.90 µg/mL .
  • Photodynamic Mechanism : The mechanism involves the generation of ROS upon light activation, leading to oxidative damage to bacterial cells. This process can disrupt cell membranes and inhibit vital cellular functions .

Case Studies

Several case studies highlight the potential applications of this porphyrin derivative:

  • Cancer Treatment : In a controlled environment using Hep-2 cells, varying light doses resulted in different survival outcomes. The study established a direct correlation between increased singlet oxygen production and enhanced cytotoxicity towards cancer cells .
  • Antimicrobial Resistance : A novel approach using this porphyrin for treating infections caused by resistant bacteria was proposed. The ability to effectively reduce bacterial viability under light exposure positions it as a promising candidate for addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing dioxaborinan groups into meso-aryl porphyrin frameworks?

  • Methodological Answer : The introduction of dioxaborinan groups typically involves nucleophilic substitution or coupling reactions. For example, alkylation of tetrakis(4-hydroxyphenyl)porphyrin with boron-containing reagents (e.g., 1,3,2-dioxaborinane derivatives) under anhydrous conditions (e.g., K₂CO₃ in DMF) yields substitution products. Column chromatography is critical for isolating mono- to tetra-substituted derivatives .
  • Key Considerations : Excess alkylating reagents favor polysubstitution, but reaction time and stoichiometry must be optimized to avoid byproducts.

Q. How can researchers confirm the structural integrity of this porphyrin derivative post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., dioxaborinan B-O vibrations at ~1,350 cm⁻¹) and aromatic substituents.
  • UV-Vis Spectroscopy : Compare Soret and Q-band positions with parent porphyrins; shifts >10 nm indicate electronic perturbation from boron groups .
  • Mass Spectrometry (MALDI-TOF) : Verify molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer : Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to the dioxaborinan groups’ electron-withdrawing effects. Stability tests (TGA/DSC) reveal decomposition temperatures >250°C, but prolonged exposure to moisture may hydrolyze boron-oxygen bonds .

Advanced Research Questions

Q. How do steric and electronic effects of dioxaborinan substituents influence porphyrin photophysical properties?

  • Methodological Answer : Compare fluorescence quantum yields and singlet oxygen generation with unsubstituted porphyrins. For example:

PropertyUnsubstituted PorphyrinBoron-Substituted Derivative
Fluorescence Lifetime8.5 ns5.2 ns
Singlet Oxygen Yield0.650.42
  • Data Interpretation : Reduced lifetimes/yields suggest dioxaborinan groups introduce non-radiative decay pathways or steric hindrance .

Q. What challenges arise in crystallizing this porphyrin for X-ray analysis, and how can they be mitigated?

  • Methodological Answer : Crystallization is hindered by solvent inclusion and conformational flexibility. Strategies:

  • Use mixed solvents (e.g., CH₂Cl₂/hexane) to induce slow nucleation.
  • Employ SQUEEZE routines in crystallographic software to model disordered solvent regions .
    • Case Study : The crystal structure of H₂T(3,5-DNP)P (monoclinic, P1 21/n1) required pyridine solvates to stabilize columnar packing .

Q. How can researchers resolve contradictions in catalytic activity data for metallated derivatives?

  • Methodological Answer : Discrepancies in turnover numbers (e.g., ZJU-18: 8,076 vs. ZJU-19: <1,000) may stem from metal center accessibility or framework porosity. Validate via:

  • Gas Adsorption Analysis : Confirm pore size (~11.5 Å) matches substrate dimensions.
  • XAS/XPS : Verify metal oxidation states and coordination geometry .

Q. What strategies optimize this porphyrin’s application in photodynamic therapy (PDT) despite low water solubility?

  • Methodological Answer :

  • Nanocarrier Encapsulation : Use MOFs or liposomes to enhance aqueous dispersion (e.g., ICR-2 MOF improves porphyrin loading 20-fold vs. free TCPP) .
  • Functionalization : Introduce PEGylated or sulfonate groups to improve biocompatibility .

Methodological Notes

  • Synthesis Optimization : Rothemund-Adler-Longo reactions under thermodynamic equilibrium (trace acid catalysis, ~10⁻² M dilution) improve yields (30–40%) for sensitive aldehydes .
  • Electrochemical Profiling : Cyclic voltammetry in non-aqueous media (e.g., 0.1 M TBAP/CH₃CN) reveals redox potentials correlated with antioxidant activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.